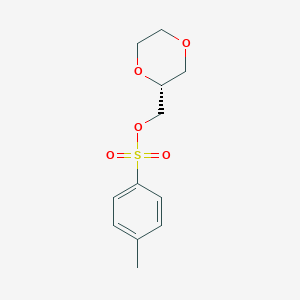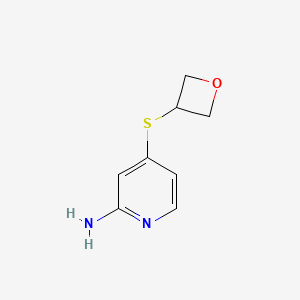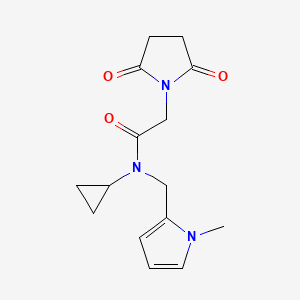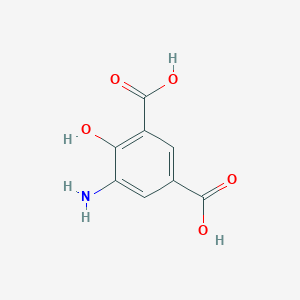
(R)-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate
Vue d'ensemble
Description
®-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C12H16O5S. It is characterized by the presence of a dioxane ring and a methylbenzenesulfonate group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Applications De Recherche Scientifique
®-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a protecting group for alcohols in biochemical studies.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
“®-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate” is likely to have similar safety and hazard properties to related compounds. For example, Methyl benzenesulfonate is known to be harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
Similar compounds, such as indazole and 4-Methyl-1,2-Benzenediol , have been found to interact with various biological targets, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive targets .
Mode of Action
The compound may induce conformational changes in its targets, altering their function and leading to downstream effects .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in inflammation, microbial growth, hiv replication, cancer progression, glucose metabolism, protozoal activity, and blood pressure regulation .
Result of Action
Based on the activities of similar compounds, it’s possible that the compound could have a range of effects, such as reducing inflammation, inhibiting microbial growth, suppressing hiv replication, slowing cancer progression, lowering blood glucose levels, combating protozoal infections, and reducing blood pressure .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of "®-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate" . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of ®-1,4-dioxane-2-methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form ®-1,4-dioxane-2-methanol and 4-methylbenzenesulfonic acid.
Oxidation: The dioxane ring can be oxidized under strong oxidative conditions to form corresponding dioxane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Substituted dioxane derivatives.
Hydrolysis: ®-1,4-dioxane-2-methanol and 4-methylbenzenesulfonic acid.
Oxidation: Oxidized dioxane derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **®-1,4-dioxan-2-yl)methyl 4-chlorobenzenesulfonate
- **®-1,4-dioxan-2-yl)methyl 4-nitrobenzenesulfonate
- **®-1,4-dioxan-2-yl)methyl 4-methoxybenzenesulfonate
Uniqueness
®-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate is unique due to the presence of the methyl group on the benzene ring, which can influence its electronic properties and reactivity compared to other substituted benzenesulfonates. This makes it particularly useful in specific synthetic applications where electronic effects are crucial.
Propriétés
IUPAC Name |
[(2R)-1,4-dioxan-2-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5S/c1-10-2-4-12(5-3-10)18(13,14)17-9-11-8-15-6-7-16-11/h2-5,11H,6-9H2,1H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMHMWCSNNGYNP-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2COCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067230-84-5 | |
| Record name | (R)-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea](/img/structure/B2940778.png)


![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2940783.png)
![3-Chloro-5-(trifluoromethyl)-2-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrazol-4-yl]pyridine](/img/structure/B2940784.png)
![N-(4-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2940786.png)
![Tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/new.no-structure.jpg)
![N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2940790.png)



![3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2940795.png)


